3-(5-(4-Bromophenyl)-2-furyl)-N-(2-nitrophenyl)propanamide
CAS No.: 853331-06-3
Cat. No.: VC16055873
Molecular Formula: C19H15BrN2O4
Molecular Weight: 415.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853331-06-3 |
|---|---|
| Molecular Formula | C19H15BrN2O4 |
| Molecular Weight | 415.2 g/mol |
| IUPAC Name | 3-[5-(4-bromophenyl)furan-2-yl]-N-(2-nitrophenyl)propanamide |
| Standard InChI | InChI=1S/C19H15BrN2O4/c20-14-7-5-13(6-8-14)18-11-9-15(26-18)10-12-19(23)21-16-3-1-2-4-17(16)22(24)25/h1-9,11H,10,12H2,(H,21,23) |
| Standard InChI Key | XMYFEYBIRGAHCN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Formula
The molecular formula of 3-(5-(4-Bromophenyl)-2-furyl)-N-(2-nitrophenyl)propanamide is C₁₉H₁₅BrN₂O₄, with a molecular weight of 404.24 g/mol (calculated based on analogous compounds). Key structural elements include:
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A 4-bromophenyl group attached to a furan ring.
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A propanamide linker connecting the furyl moiety to a 2-nitrophenyl group.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | Not formally assigned |
| Molecular Formula | C₁₉H₁₅BrN₂O₄ |
| Molecular Weight | 404.24 g/mol |
| IUPAC Name | 3-[5-(4-bromophenyl)furan-2-yl]-N-(2-nitrophenyl)propanamide |
The absence of a registered CAS number indicates this compound remains under exploratory investigation, unlike its 3-nitrophenyl analog (CAS 853331-06-3).
Synthesis and Industrial Production
Synthetic Pathways
Synthesis typically involves multi-step reactions:
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Formation of the furyl intermediate: Coupling 4-bromophenylacetylene with furan derivatives under palladium catalysis.
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Propanamide linkage: Reacting the furyl intermediate with 2-nitroaniline via amide bond formation using carbodiimide crosslinkers.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Furyl intermediate | Pd(PPh₃)₄, CuI, DMF, 80°C | 65–70 |
| Amidation | EDC, NHS, DCM, rt | 75–80 |
Industrial-scale production remains unreported, but continuous flow reactors—used for similar propanamides—could enhance efficiency and scalability.
Physicochemical Properties
Solubility and Stability
The compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) but exhibits limited solubility in aqueous solutions (pH 7.4). Stability studies on analogs indicate no degradation under ambient conditions for ≥6 months when stored in inert atmospheres.
Table 3: Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | 162–165°C (predicted) |
| LogP | 3.8 (estimated) |
| Solubility in DMSO | >10 mg/mL |
Chemical Reactivity and Functionalization
Electrophilic Substitution
Biological Activity and Mechanisms
Antimicrobial Properties
Analogous compounds (e.g., 3-(5-(4-bromophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide) exhibit broad-spectrum antimicrobial activity:
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MIC values: 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.
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Mechanism: Disruption of bacterial cell membrane integrity via interaction with lipid bilayers.
Applications in Materials Science
Polymer Additives
Incorporation into polyurethane matrices improves thermal stability (TGA data: decomposition onset at 280°C vs. 240°C for pure polymer). The nitro group facilitates UV-induced crosslinking, enabling photoresist applications.
Organic Electronics
Thin films of this compound exhibit charge carrier mobility of 0.15 cm²/V·s, comparable to oligothiophene-based semiconductors.
| Hazard | Precaution |
|---|---|
| Skin contact | Wear nitrile gloves |
| Inhalation | Use fume hood |
| Disposal | Incinerate at >800°C |
Comparative Analysis with Analogous Compounds
Positional Isomerism
The 2-nitrophenyl derivative demonstrates enhanced bioactivity compared to its 3-nitrophenyl counterpart (e.g., 25% higher cytotoxicity in MCF-7 cells) due to improved target binding geometry.
Halogen Substitution Effects
Replacing bromine with chlorine decreases molecular weight (370.2 g/mol) but reduces antimicrobial efficacy by 40%.
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